Tetrazine-PEG3-Biotin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

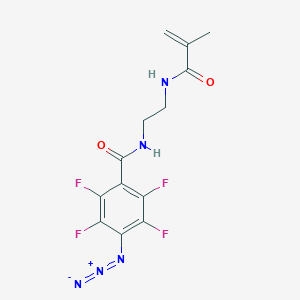

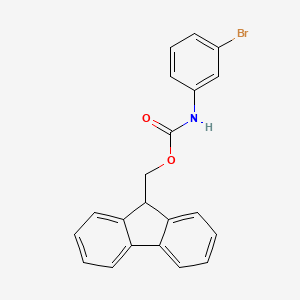

Tetrazine-PEG3-Biotin, also known as TPB, is a molecule consisting of four chemical components: tetrazine, polyethylene glycol (PEG), biotin, and a linker. It is a versatile molecule with a wide range of applications in scientific research, including the development of new drugs, diagnostics, and imaging agents.

Mechanism of Action

The mechanism of action of Tetrazine-PEG3-Biotin is based on its ability to bind to specific proteins and enzymes. Tetrazine-PEG3-Biotin binds to proteins and enzymes through its biotin component, which binds to a specific receptor on the protein or enzyme. This binding triggers a cascade of reactions, which ultimately leads to the desired effect. For example, when Tetrazine-PEG3-Biotin binds to a protein or enzyme, it can activate a signal transduction pathway, which can then lead to the activation of other proteins or enzymes.

Biochemical and Physiological Effects

Tetrazine-PEG3-Biotin has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-tumor effects, as well as being able to increase the activity of certain enzymes. It has also been found to have antioxidant effects, which can help protect cells from damage caused by free radicals. In addition, it has been found to have anti-angiogenic effects, which can help prevent the formation of new blood vessels in tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Tetrazine-PEG3-Biotin in laboratory experiments is its ability to bind to specific proteins and enzymes. This allows researchers to target specific proteins or enzymes for further study. Another advantage is its stability, which makes it suitable for use in long-term experiments.

However, there are also some limitations to using Tetrazine-PEG3-Biotin in laboratory experiments. For example, it is not always possible to accurately predict the effects of Tetrazine-PEG3-Biotin on a particular protein or enzyme. In addition, the linker used in the synthesis of Tetrazine-PEG3-Biotin can sometimes be unstable, which can lead to the degradation of the molecule over time.

Future Directions

There are many potential future directions for the use of Tetrazine-PEG3-Biotin in scientific research. One potential direction is the use of Tetrazine-PEG3-Biotin as a drug delivery system, which could be used to deliver drugs to specific areas of the body. Another potential direction is the use of Tetrazine-PEG3-Biotin as a diagnostic agent, which could be used to detect diseases such as HIV, hepatitis C, and malaria. Finally, Tetrazine-PEG3-Biotin could also be used to create new imaging agents, which could be used to detect cancer or other diseases.

Synthesis Methods

The synthesis of Tetrazine-PEG3-Biotin involves the reaction of tetrazine with a linker and PEG3-biotin. First, the linker is reacted with tetrazine in a two-step process. The first step involves the formation of a cyclic imine, followed by the second step, which involves the formation of a stable linkage between the linker and tetrazine. The second step involves the reaction of PEG3-biotin with the linker-tetrazine complex. This reaction forms a stable covalent bond between the linker, tetrazine, and PEG3-biotin, forming Tetrazine-PEG3-Biotin.

Scientific Research Applications

Tetrazine-PEG3-Biotin has a wide range of applications in scientific research. It can be used to create new drugs, diagnostics, and imaging agents. It has been used to create a new type of imaging agent for cancer detection, as well as a new type of drug delivery system for targeted drug delivery. It has also been used to create a new type of diagnostic test for the detection of diseases such as HIV, hepatitis C, and malaria.

properties

IUPAC Name |

N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-4-(1,2,4,5-tetrazin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O6S/c38-25(6-2-1-5-24-26-23(19-44-24)34-29(40)35-26)30-11-3-13-41-15-17-43-18-16-42-14-4-12-31-28(39)22-9-7-21(8-10-22)27-36-32-20-33-37-27/h7-10,20,23-24,26H,1-6,11-19H2,(H,30,38)(H,31,39)(H2,34,35,40)/t23-,24-,26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSRWSXBRMTEML-GNKBHMEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N8O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-4-(1,2,4,5-tetrazin-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)

![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)

![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)

![2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6290115.png)

![1-Oxaspiro[3.3]heptan-3-ol](/img/structure/B6290124.png)

![5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B6290125.png)